(3-Ethynyl-4-methyl-benzyl)-methyl-amine

Medicinal Chemistry MAO Inhibition Physicochemical Properties

Researchers aiming to develop novel CNS therapeutics or kinase inhibitors often face limitations with generic, flat scaffolds that lack chemical novelty. (3-Ethynyl-4-methyl-benzyl)-methyl-amine directly addresses this by providing a unique 3-ethynyl-4-methyl substitution pattern distinct from Pargyline or unsubstituted benzylamines, enabling the creation of patentable chemical matter. - Exploit the propargylamine warhead for covalent MAO inhibition while using the aryl substitution to tune MAO-A/B isoform selectivity. - Utilize the terminal alkyne for rapid diversification via click chemistry or Sonogashira coupling to explore hydrophobic kinase pockets. - Ensures experimental reproducibility with a defined CAS-registered structure, avoiding the functional ambiguities of near-analogs.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
Cat. No. B12070673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethynyl-4-methyl-benzyl)-methyl-amine
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CNC)C#C
InChIInChI=1S/C11H13N/c1-4-11-7-10(8-12-3)6-5-9(11)2/h1,5-7,12H,8H2,2-3H3
InChIKeyYCZXCJPKXMOTHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview: (3-Ethynyl-4-methyl-benzyl)-methyl-amine


(3-Ethynyl-4-methyl-benzyl)-methyl-amine is a substituted benzylamine derivative characterized by an ethynyl group at the 3-position, a methyl group at the 4-position of the benzene ring, and a secondary amine moiety . Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol [1]. The compound is a bench-stable, low-molecular-weight alkyne with potential applications as a building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors [2] and as a reference standard for analytical studies of structurally related propargylamine-class monoamine oxidase inhibitors (MAOIs) [3].

Why Avoid Generic Substitution


Substituted benzylamines exhibit high functional group sensitivity, where subtle alterations to the aryl ring's substitution pattern can drastically alter physicochemical properties and biological target engagement. (3-Ethynyl-4-methyl-benzyl)-methyl-amine occupies a unique chemical space due to its specific 3-ethynyl-4-methyl substitution pattern. Closely related analogs, such as the unsubstituted benzyl-propargylamine Pargyline or the 4-chloro analog, cannot be assumed to be functionally equivalent [1]. The precise placement of the ethynyl and methyl groups influences electronic distribution, lipophilicity (LogP), and metabolic stability [2]. Therefore, direct procurement of the specified CAS number (1872865-11-6) is critical to ensure experimental reproducibility and validity in structure-activity relationship (SAR) studies [3].

Evidence: (3-Ethynyl-4-methyl-benzyl)-methyl-amine vs. Analogs


Structural and Physicochemical Comparison with Pargyline

(3-Ethynyl-4-methyl-benzyl)-methyl-amine exhibits a distinct physicochemical profile compared to the unsubstituted analog Pargyline (N-benzyl-N-methylpropargylamine). While direct experimental data for the title compound is not yet available in the public domain, computational predictions indicate a higher calculated LogP (cLogP) value due to the presence of the lipophilic methyl and ethynyl groups on the aromatic ring, compared to the unsubstituted benzyl ring in Pargyline [1]. This difference in lipophilicity is critical for modulating membrane permeability and blood-brain barrier penetration in central nervous system (CNS) drug discovery programs [2].

Medicinal Chemistry MAO Inhibition Physicochemical Properties

MAO-B Inhibition: Comparison with Pargyline

While direct IC50 data for (3-Ethynyl-4-methyl-benzyl)-methyl-amine against MAO-B is not available, the well-characterized SAR of propargylamine-class MAO inhibitors provides a strong class-level inference for its potential activity. Pargyline (N-benzyl-N-methylpropargylamine) acts as a mechanism-based, irreversible inhibitor of MAO-B [1]. The addition of substituents on the aryl ring, such as the 4-methyl group found in the target compound, has been shown in related series to influence inhibitor potency and selectivity [2]. The presence of the 3-ethynyl group further distinguishes it, potentially introducing a second propargyl-like warhead that could alter the covalent binding kinetics compared to Pargyline [3].

Enzyme Inhibition MAO-B SAR

Alkyne Reactivity for Click Chemistry

The terminal alkyne group at the 3-position of the aryl ring in (3-Ethynyl-4-methyl-benzyl)-methyl-amine provides a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. This is a key differentiator from many benzylamine analogs lacking an alkyne group, such as 4-methylbenzylamine (CAS 104-84-7) [1]. The presence of the alkyne allows for facile conjugation to azide-containing biomolecules, fluorescent probes, or polymers [2]. The specific substitution pattern (3-ethynyl, 4-methyl) influences the electronic environment of the alkyne, potentially modulating its reaction rate in CuAAC compared to other aryl alkynes [3].

Click Chemistry Bioconjugation Alkyne Azide Cycloaddition

Application Scenarios


SAR Studies for CNS Drug Discovery

Researchers engaged in CNS drug discovery, particularly those targeting monoamine oxidases (MAOs), can utilize (3-Ethynyl-4-methyl-benzyl)-methyl-amine as a differentiated scaffold for structure-activity relationship (SAR) exploration. The predicted higher cLogP compared to Pargyline [1] suggests a potential advantage for optimizing blood-brain barrier permeability [2]. Furthermore, its structure incorporates the key propargylamine warhead known for covalent MAO inhibition [3], while the unique aryl substitution pattern provides a novel vector for tuning selectivity against MAO-A and MAO-B isoforms. This compound serves as a tool to generate novel, patentable chemical matter distinct from existing MAO inhibitors like Pargyline and Selegiline.

Click Chemistry for Bioconjugation & Probe Synthesis

(3-Ethynyl-4-methyl-benzyl)-methyl-amine is ideally suited for applications requiring the introduction of a benzylamine moiety into larger molecular architectures via click chemistry. The terminal alkyne group can be readily conjugated to azide-functionalized biopolymers (e.g., peptides, oligonucleotides), fluorophores (e.g., azide-dyes for cellular imaging), or surfaces (e.g., for biosensor development). This capability is absent in simpler benzylamine building blocks lacking the ethynyl group [4]. This application is particularly valuable for creating chemical probes for target identification in chemical biology studies or for constructing targeted drug conjugates.

Kinase Inhibitor Library Synthesis

As a synthetic intermediate, (3-Ethynyl-4-methyl-benzyl)-methyl-amine can be used to construct libraries of kinase inhibitors, a class of therapeutics for cancer and inflammatory diseases [5]. The compound's amine can be functionalized to introduce diverse heterocyclic 'warheads' common to kinase inhibitors, while the ethynyl group can participate in Sonogashira cross-coupling reactions to extend the molecule's reach into hydrophobic pockets of the kinase active site. This approach allows medicinal chemists to rapidly explore chemical space around the 3-ethynyl-4-methylphenyl scaffold, generating novel lead compounds with potential intellectual property advantages.

Reference Standard for Metabolite Identification

In analytical chemistry and drug metabolism studies, (3-Ethynyl-4-methyl-benzyl)-methyl-amine can serve as a structurally characterized reference standard. Given the structural similarity to Pargyline metabolites [6], this compound can aid in the development and validation of liquid chromatography-mass spectrometry (LC-MS) methods for identifying and quantifying related compounds in biological matrices. Its well-defined structure and purity (when sourced from reputable suppliers) ensure reliable and reproducible analytical data, which is critical for pharmacokinetic and toxicological studies of propargylamine-containing drug candidates.

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